

Spectral data for 2-Methoxy-4-methylbenzenesulfonyl chloride (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B1589005

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An In-depth Technical Guide to the Spectral Analysis of **2-Methoxy-4-methylbenzenesulfonyl Chloride**

Introduction: Characterizing a Key Synthetic Intermediate

2-Methoxy-4-methylbenzenesulfonyl chloride is a vital reagent in organic synthesis, frequently employed for the introduction of the "tosyl" (toluenesulfonyl) or a modified tosyl-like protecting group. Its utility in the synthesis of pharmaceuticals and other complex organic molecules necessitates stringent quality control and unambiguous structural confirmation. Spectroscopic analysis provides the definitive fingerprint for this molecule, ensuring its identity and purity.

This guide offers an in-depth examination of the expected spectral data for **2-Methoxy-4-methylbenzenesulfonyl chloride**, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure. We will explore not just the data itself, but the causal chemical principles that give rise to the observed signals, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of individual atoms.

Proton (^1H) NMR Spectroscopy

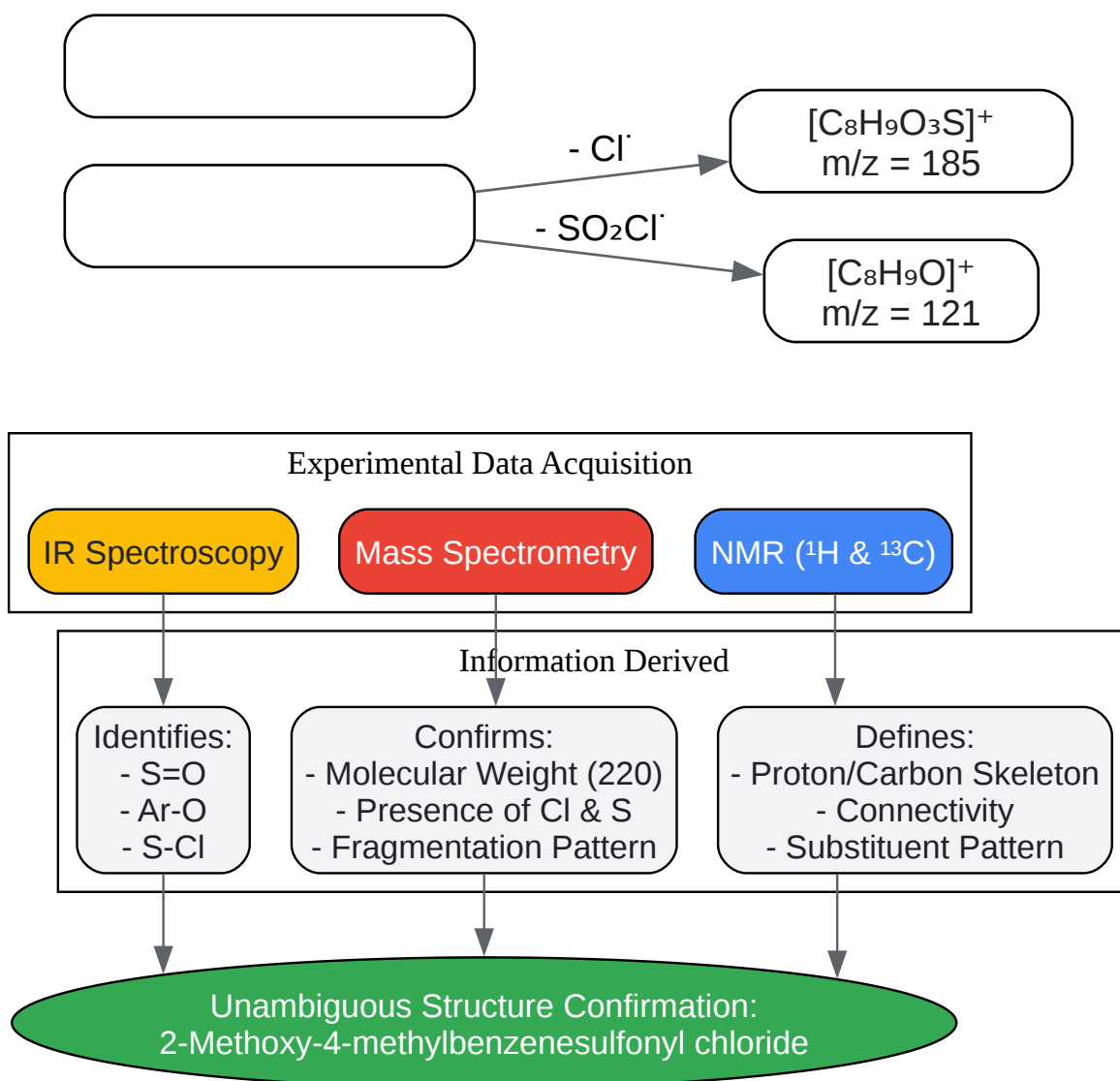
In the ^1H NMR spectrum of **2-Methoxy-4-methylbenzenesulfonyl chloride**, we expect to see four distinct signals corresponding to the four unique proton environments in the molecule. The electron-donating methoxy group ($-\text{OCH}_3$) and the electron-withdrawing sulfonyl chloride group ($-\text{SO}_2\text{Cl}$) exert significant influence on the chemical shifts of the aromatic protons.

- **Aromatic Protons (H-3, H-5, H-6):** The aromatic region will display a complex pattern arising from the three protons on the benzene ring. The proton ortho to the powerful electron-withdrawing $-\text{SO}_2\text{Cl}$ group (H-6) is expected to be the most deshielded, appearing furthest downfield. The protons ortho and meta to the electron-donating $-\text{OCH}_3$ group (H-3 and H-5) will be shifted to higher fields.
- **Methoxy Protons ($-\text{OCH}_3$):** The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
- **Methyl Protons ($-\text{CH}_3$):** The three equivalent protons of the methyl group attached to the aromatic ring will also appear as a sharp singlet, typically around 2.4 ppm.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H-6	~7.85	Doublet (d)	1H	Deshielded by adjacent electron-withdrawing -SO₂Cl group.
H-5	~6.90	Doublet of doublets (dd)	1H	Influenced by both neighboring protons and substituents.
H-3	~6.85	Singlet (or narrow d)	1H	Shielded by ortho -OCH ₃ group.
-OCH ₃	~3.90	Singlet (s)	3H	Characteristic shift for an aryl methoxy group.

| Ar-CH₃ | ~2.40 | Singlet (s) | 3H | Characteristic shift for an aryl methyl group. |



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